molecular formula C14H17NO4 B3090511 (R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid CAS No. 1212086-74-2

(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid

Cat. No.: B3090511
CAS No.: 1212086-74-2
M. Wt: 263.29 g/mol
InChI Key: BBMCBMREDOQCDU-LLVKDONJSA-N
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Description

(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Biological Activity

(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a complex isoindoline structure with a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and reactivity. The molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 265.29 g/mol. The presence of the carboxylic acid group contributes to its potential interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Isoindoline Framework : Utilizing cyclization reactions.
  • Protection of Functional Groups : Application of Boc protection to enhance stability.
  • Carboxylation : Introduction of the carboxylic acid functionality through electrophilic substitution.

These steps highlight the complexity and precision required in synthesizing this compound, which is crucial for its subsequent biological evaluation.

Research indicates that this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with similar isoindoline structures have been shown to inhibit specific enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways associated with diseases such as hypertension and inflammation.

Therapeutic Applications

The biological activity of this compound has been explored in several therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of isoindoline compounds can enhance the potency of antibiotics against resistant bacterial strains .
  • Antiviral Properties : Research has focused on its potential as an inhibitor of viral proteases, particularly in the context of Hepatitis C virus (HCV) .
  • Anti-inflammatory Effects : Isoindoline derivatives are being investigated for their ability to modulate inflammatory responses, making them candidates for treating autoimmune diseases .

Case Study 1: Antimicrobial Potentiation

A study evaluated the effect of this compound on the efficacy of clarithromycin against E. coli. The compound was found to significantly reduce the minimum inhibitory concentration (MIC) when used in combination with clarithromycin, demonstrating its potential as an antibiotic potentiator .

Case Study 2: Viral Inhibition

In a study assessing antiviral activity against HCV, compounds structurally related to this compound showed promising results in reducing viral replication rates in cell-based assays. The therapeutic index was notably improved compared to existing antiviral agents .

Comparison of Biological Activities

CompoundBiological ActivityMechanismReference
This compoundAntimicrobial potentiationInhibition of bacterial enzymes
Isoindole Derivative AAntiviral against HCVProtease inhibition
Isoindole Derivative BAnti-inflammatoryReceptor modulation

Properties

IUPAC Name

(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMCBMREDOQCDU-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.